N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Description
N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a naphthyridine moiety, and a dimethoxyphenyl group
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-12-17(13-19(14-18)29-2)24-22(27)26-10-7-15(8-11-26)20-6-5-16-4-3-9-23-21(16)25-20/h3-6,9,12-15H,7-8,10-11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONQQCAXHFQXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthyridine moiety, and the attachment of the dimethoxyphenyl group. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Naphthyridine Moiety: This step may involve coupling reactions using reagents such as naphthyridine derivatives and suitable catalysts.
Attachment of Dimethoxyphenyl Group: This can be done through substitution reactions, where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, catalysts like palladium or copper, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
1.1. Anticancer Activity
Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide exhibit significant anticancer properties. They have been studied for their ability to inhibit various cancer cell lines, including those associated with ovarian, colon, and skin cancers. The compound's structural features allow it to interact with critical molecular targets involved in tumor proliferation and survival pathways.
Case Study: Aurora Kinase Inhibition
A study highlighted the development of naphthyridine derivatives as Aurora kinase inhibitors, which are essential for cell division. These compounds demonstrated excellent inhibitory activities against Aurora kinases A and B, suggesting potential applications in treating malignancies characterized by aberrant cell proliferation .
Potential in Targeted Therapy
3.1. FGFR4 Inhibition
Recent patents have indicated that this compound could serve as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. The inhibition of FGFR4 could lead to reduced tumor growth and improved responses to existing therapies .
Table 1: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Aurora Kinases A/B | Inhibition of cell proliferation | |
| DNA Repair Inhibition | PARP | Enhanced DNA damage | |
| Targeted Therapy Potential | FGFR4 | Reduced tumor growth |
Synthetic Approaches
The synthesis of this compound has been explored through various chemical pathways that emphasize efficiency and yield. The synthetic routes often involve multi-step reactions that incorporate key functional groups necessary for biological activity.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(3,5-dimethoxyphenyl)-4-(quinolin-2-yl)piperidine-1-carboxamide and N-(3,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperidine-1-carboxamide .
N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide: can be compared to other piperidine carboxamides and naphthyridine derivatives.
Uniqueness
- The presence of both the naphthyridine moiety and the dimethoxyphenyl group in this compound makes it unique compared to other similar compounds.
- This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-(3,5-dimethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 362.4 g/mol
- CAS Number : 2640947-34-6
The compound features a piperidine core substituted with a dimethoxyphenyl group and a naphthyridine moiety, which are known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance:
- In vitro assays demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells.
- The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway .
The compound is thought to exert its effects through:
- Receptor Modulation : It may interact with specific receptors involved in tumor growth.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for cancer cell metabolism .
- Induction of Apoptosis : Evidence suggests that it can promote programmed cell death in malignant cells, further supporting its therapeutic potential .
Research Findings and Case Studies
Several studies provide insights into the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
